6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carbonyl chloride

CAS No.: 1160253-13-3

Cat. No.: VC2551504

Molecular Formula: C20H17BrClNO2

Molecular Weight: 418.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1160253-13-3 |

|---|---|

| Molecular Formula | C20H17BrClNO2 |

| Molecular Weight | 418.7 g/mol |

| IUPAC Name | 6-bromo-2-[3-(2-methylpropoxy)phenyl]quinoline-4-carbonyl chloride |

| Standard InChI | InChI=1S/C20H17BrClNO2/c1-12(2)11-25-15-5-3-4-13(8-15)19-10-17(20(22)24)16-9-14(21)6-7-18(16)23-19/h3-10,12H,11H2,1-2H3 |

| Standard InChI Key | ITZADMLGMIETRN-UHFFFAOYSA-N |

| SMILES | CC(C)COC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)Cl |

| Canonical SMILES | CC(C)COC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)Cl |

Introduction

Chemical Identity and Properties

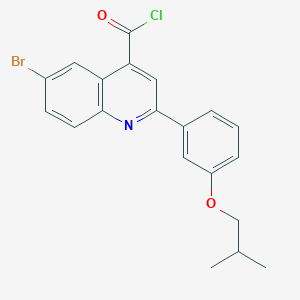

6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carbonyl chloride is identified by CAS number 1160253-13-3 and possesses the molecular formula C₂₀H₁₇BrClNO₂. The compound has a molecular weight of 418.7 g/mol and is formally named as 6-bromo-2-[3-(2-methylpropoxy)phenyl]quinoline-4-carbonyl chloride according to IUPAC nomenclature. The structure features a quinoline core (a bicyclic aromatic system containing a nitrogen atom) with specific substitution patterns: a bromine atom at the 6-position, a 3-isobutoxyphenyl group at the 2-position, and a carbonyl chloride group at the 4-position.

The structural characteristics of this compound can be further detailed through its standard identifiers:

| Property | Value |

|---|---|

| CAS Number | 1160253-13-3 |

| Molecular Formula | C₂₀H₁₇BrClNO₂ |

| Molecular Weight | 418.7 g/mol |

| IUPAC Name | 6-bromo-2-[3-(2-methylpropoxy)phenyl]quinoline-4-carbonyl chloride |

| Standard InChI | InChI=1S/C20H17BrClNO2/c1-12(2)11-25-15-5-3-4-13(8-15)19-10-17(20(22)24)16-9-14(21)6-7-18(16)23-19/h3-10,12H,11H2,1-2H3 |

| Standard InChIKey | ITZADMLGMIETRN-UHFFFAOYSA-N |

The compound's physical and chemical properties are significantly influenced by its structural elements. The quinoline core contributes to its aromatic character and potential for π-π interactions, while the carbonyl chloride group imparts high reactivity toward nucleophiles. The bromine substituent on the quinoline ring acts as a potential site for further functionalization through metal-catalyzed coupling reactions, and the isobutoxy group on the phenyl ring contributes to the molecule's hydrophobicity and potential binding interactions.

Synthesis and Preparation Methods

The synthesis of 6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carbonyl chloride typically involves multi-step organic reactions designed to construct the quinoline core and introduce the specific substituents at the designated positions. Based on established methodologies for similar compounds, the synthesis would likely include several key steps:

Formation of the Quinoline Core

The quinoline scaffold is commonly constructed using methods such as the Skraup synthesis, Conrad-Limpach reaction, or Combes quinoline synthesis. For 7-substituted quinolines, which bear structural similarities to our compound of interest, techniques such as those employed for versatile 7-bromoquinoline derivatives might be adapted .

Installation of the Isobutoxy Group

The isobutoxy substituent on the phenyl ring would likely be introduced either before the coupling reaction or through modification after the quinoline-phenyl bond formation. Established methods include deprotonation of a phenol precursor followed by alkylation with an isobutyl halide .

Carbonyl Chloride Formation

The carbonyl chloride functionality would typically be introduced in the final stages of synthesis by treating a carboxylic acid precursor with reagents like thionyl chloride or oxalyl chloride. This transformation must be conducted under anhydrous conditions to prevent hydrolysis of the reactive acid chloride group.

Structure-Activity Relationships

Understanding the relationship between chemical structure and biological activity is crucial for rational drug design. By examining related quinoline compounds, we can infer potential structure-activity relationships for 6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carbonyl chloride:

Quinoline Core

The quinoline scaffold has been extensively studied in the context of nNOS inhibition, where it has been shown to form important hydrogen bonding interactions with protein residues. For example, in 2-aminoquinoline derivatives, the quinoline portion mimics arginine and forms bifurcated hydrogen bond systems with the main chain carbonyl of specific tryptophan residues in nitric oxide synthase enzymes .

Substituent Effects

The specific substituents on the quinoline core significantly influence biological activity and selectivity. In related compounds, substituents at the 4-position have been shown to interact with methionine residues that are implicated in isoform selectivity for certain enzymes . The bromine at the 6-position could potentially contribute to binding affinity through halogen bonding or by influencing the electronic properties of the quinoline ring.

Linker Impact

The nature of the connection between aromatic systems affects flexibility and binding conformations. In studies of similar compounds, modifications to the linker between the quinoline and additional aromatic rings have demonstrated significant effects on potency and selectivity .

Comparative Analysis with Related Compounds

To better understand the unique properties of 6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carbonyl chloride, it is valuable to compare it with structurally related compounds:

Variations in Quinoline Substitution

Different substituents on the quinoline ring can dramatically alter chemical reactivity and biological behavior. For instance, replacing the bromine with other halogens or functional groups would modify the electron density distribution and potential for further functionalization.

Carboxylic Acid vs. Acid Chloride

The carboxylic acid precursor of our compound would exhibit significantly different reactivity compared to the acid chloride. While carboxylic acids form stable hydrogen bonds and engage in acid-base chemistry, acid chlorides are highly reactive toward nucleophiles and are useful for forming various derivatives.

Isobutoxy Group Modifications

The isobutoxy substituent contributes to the compound's lipophilicity and potential binding interactions. Studies on related compounds have explored various alkoxy substitutions at similar positions, finding that the nature of the alkyl chain influences both potency and selectivity for target proteins .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume